Bis(2-bromoethyl)amine hydrobromide

Description

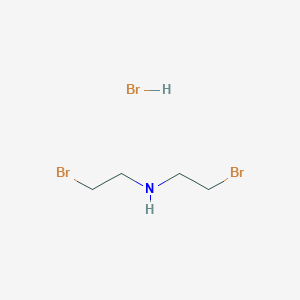

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

43204-63-3 |

|---|---|

Molecular Formula |

C4H10Br3N |

Molecular Weight |

311.84 g/mol |

IUPAC Name |

bis(2-bromoethyl)azanium;bromide |

InChI |

InChI=1S/C4H9Br2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |

InChI Key |

YHHKEXPNBPDPOW-UHFFFAOYSA-N |

SMILES |

C(CBr)NCCBr.Br |

Canonical SMILES |

C(CBr)[NH2+]CCBr.[Br-] |

Other CAS No. |

43204-63-3 |

Synonyms |

2-Bromo-N-(2-bromoethyl)ethanamine Hydrobromide; Bis(2-bromoethyl)amine Hydrobromide; Bis(β-bromoethyl)amine Hydrobromide; Di(2-bromoethyl)amine Hydrobromide; |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Bromoethyl Amine Hydrobromide and Its Analogues

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing bis(2-bromoethyl)amine (B3022162) hydrobromide are foundational in organic chemistry, providing reliable pathways to this important compound. These routes typically involve the conversion of ethanolamine (B43304) derivatives using strong acids or specific brominating agents.

Hydrobromic Acid Mediated Syntheses from Diethanolamine (B148213) Precursors

A prevalent and traditional method for preparing bis(2-bromoethyl)amine hydrobromide involves the reaction of diethanolamine with concentrated hydrobromic acid (HBr). In a typical procedure, diethanolamine is added to a 48% aqueous solution of HBr. The reaction mixture is then heated, often with azeotropic removal of the water formed during the reaction, to drive the equilibrium towards the product. Upon cooling, the desired this compound crystallizes and can be isolated.

This method is analogous to the synthesis of other halo-amines and is valued for its directness. The reaction proceeds via the protonation of the hydroxyl groups of diethanolamine by the strong acid, followed by nucleophilic substitution by bromide ions.

A similar approach is used for the synthesis of 2-bromoethylamine (B90993) hydrobromide from ethanolamine. orgsyn.orgchemicalbook.comchemicalbook.com In this process, ethanolamine is added to an excess of ice-cold hydrobromic acid. orgsyn.orgchemicalbook.com The mixture is then heated to reflux, and water is distilled off to push the reaction to completion. orgsyn.org After cooling and treatment with acetone (B3395972), the product crystallizes and can be collected. orgsyn.orgchemicalbook.com Yields for this conversion can be quite high, with some procedures reporting up to 83-99%. orgsyn.orgchemicalbook.com

Table 1: Synthesis of Bromoalkylamine Hydrobromides using Hydrobromic Acid

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethanolamine | This compound | 48% HBr, azeotropic distillation | Not specified | |

| Ethanolamine | 2-Bromoethylamine hydrobromide | Ice-cold HBr (sp. gr. 1.42), reflux, distillation, acetone precipitation | ~83% | orgsyn.org |

| Ethanolamine | 2-Bromoethylamine hydrobromide | 40% HBr, 0-10°C, then heating with xylene for water separation | 99% | chemicalbook.com |

| [2-¹³C]Ethanolamine hydrochloride | [2-¹³C]Bromoethylamine hydrobromide | HBr, reflux at 100°C for 12 hours | 87% | vulcanchem.com |

Utilization of Halogenating Agents: Phosphorus Tribromide and Thionyl Bromide Approaches

Beyond hydrobromic acid, other halogenating agents like phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂) are employed for the conversion of alcohols to alkyl bromides, a reaction applicable to the synthesis of bis(2-bromoethyl)amine from diethanolamine. byjus.commasterorganicchemistry.comcommonorganicchemistry.com

Phosphorus tribromide is a common and effective reagent for converting primary and secondary alcohols into alkyl bromides. byjus.comcommonorganicchemistry.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. This is followed by an Sₙ2 substitution by a bromide ion, which results in an inversion of stereochemistry at the carbon center. byjus.commasterorganicchemistry.com This method often provides higher yields than using HBr and avoids potential carbocation rearrangements. wikipedia.org PBr₃ can be prepared in situ by reacting red phosphorus with bromine to control the highly exothermic reaction. wikipedia.org

Thionyl bromide (SOBr₂) is another, albeit more reactive and less frequently used, reagent for this transformation. commonorganicchemistry.com Similar to PBr₃, it converts alcohols to alkyl bromides. The reaction with SOBr₂ also proceeds with an inversion of configuration. masterorganicchemistry.com However, its high reactivity requires careful handling. commonorganicchemistry.com

While the direct application of PBr₃ and SOBr₂ for the synthesis of this compound is less commonly detailed in readily available literature compared to the HBr method, the general reactivity of these reagents with diols like diethanolamine suggests their utility in this context. The reaction would involve the sequential bromination of the two hydroxyl groups.

Conversion from Ethanolamine and Related Aminoalcohols via Bromination

The synthesis of bromoalkylamines is not limited to diethanolamine. Ethanolamine and other aminoalcohols serve as readily available precursors for producing a variety of bromoethylamines through bromination reactions. orgsyn.orgchemicalbook.com

The most prominent example is the synthesis of 2-bromoethylamine hydrobromide from ethanolamine. This reaction is typically carried out by treating ethanolamine with hydrobromic acid, often at elevated temperatures. orgsyn.orgchemicalbook.com The process involves the protonation of the hydroxyl group, converting it into a good leaving group (water), which is then displaced by a bromide ion in a nucleophilic substitution reaction. vulcanchem.com This method has been well-established for decades and remains a fundamental route to this important building block.

The reaction conditions can be varied to optimize yield and purity. For instance, procedures involve the slow addition of ethanolamine to ice-cold concentrated HBr, followed by heating to reflux and removal of water. orgsyn.org Crystallization from a solvent like acetone is then used to isolate the pure hydrobromide salt. orgsyn.orgchemicalbook.com

This fundamental transformation can be extended to other β-dialkylaminoethyl alcohols to prepare the corresponding β-dialkylaminoethyl bromide hydrobromides, demonstrating the versatility of this synthetic approach. orgsyn.org

Advanced Synthesis Strategies and Optimization in Research Settings

In research and specialized applications, the focus of synthetic efforts shifts towards greater control over reaction outcomes and the creation of specialized molecules for detailed study.

Control of Reaction Pathways and Selective Product Formation

Controlling the reaction pathways in the synthesis of bis(2-bromoethyl)amine and its analogues is crucial to maximize the yield of the desired product and minimize the formation of byproducts. In the hydrobromic acid-mediated synthesis from diethanolamine, the primary side reactions can include the formation of ethers or rearranged products, although the Sₙ2 pathway is generally favored.

One key aspect of control is the prevention of aziridine (B145994) formation. Computational modeling has shown that in the bromination of ethanolamine with HBr, the reaction proceeds through a direct nucleophilic substitution (Sₙ2) at the hydroxyl-bearing carbon. vulcanchem.com The formation of an aziridine intermediate is avoided due to the high energy barrier. vulcanchem.com This selectivity is attributed to hydrogen bonding between HBr and the ethanolamine's hydroxyl group, which polarizes the C–O bond and facilitates the attack by the bromide ion. vulcanchem.com

The use of protecting groups is another important strategy for achieving selective product formation, particularly when synthesizing derivatives. For instance, the nitrogen atom of bis(2-bromoethyl)amine can be protected with a tert-butoxycarbonyl (Boc) group to give N-Boc-N,N-bis(2-bromoethyl)amine. biosynth.com This protection prevents the amine from participating in unwanted side reactions and allows for controlled, stepwise synthetic operations. The Boc group can be introduced by reacting bis(2-bromoethyl)amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Alternatively, N-Boc-diethanolamine can be synthesized first and then subjected to bromination.

Synthesis of Isotopically Labeled Derivatives for Mechanistic Elucidation

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in analytical chemistry. nih.gov The synthesis of isotopically labeled bis(2-bromoethyl)amine and its analogues has been a focus of research to better understand their chemical and biological behavior.

Several methods have been developed for the synthesis of deuterium (B1214612) (²H) and carbon-14 (B1195169) (¹⁴C) labeled bromoethylamines. For example, [2-¹³C]bromoethylamine hydrobromide has been synthesized with an 87% yield by reacting [2-¹³C]ethanolamine hydrochloride with hydrobromic acid. vulcanchem.com Similarly, 2-bromo-(1-¹⁴C)ethanamine hydrobromide was synthesized from (2-¹⁴C)ethan-1-ol-2-amine hydrochloride by reaction with HBr at an elevated temperature, achieving a yield of up to 90%. osti.gov

The synthesis of deuterium-labeled 2-bromoethylamine hydrobromide has also been reported. iaea.orgepa.gov These syntheses often start from a deuterated precursor, such as a deuterated aminoethanol, which is then subjected to bromination. iaea.org These labeled compounds have been instrumental in mechanistic studies.

More advanced techniques, such as photoredox-catalyzed hydrogen isotope exchange (HIE), offer a more direct way to introduce deuterium or tritium (B154650) into molecules. nih.gov This method uses a photoredox catalyst and an isotopic source like D₂O to directly replace C-H bonds with C-D bonds, often with high selectivity. nih.gov While not specifically detailed for bis(2-bromoethyl)amine, this approach represents a modern strategy for the efficient synthesis of isotopically labeled compounds. nih.govmdpi.com

Table 2: Synthesis of Isotopically Labeled Bromoethylamine Derivatives

| Labeled Compound | Precursor | Labeling Method | Yield | Reference |

|---|---|---|---|---|

| [2-¹³C]Bromoethylamine hydrobromide | [2-¹³C]Ethanolamine hydrochloride | Reaction with HBr | 87% | vulcanchem.com |

| 2-Bromo-(1-¹⁴C)ethanamine hydrobromide | (2-¹⁴C)Ethan-1-ol-2-amine hydrochloride | Reaction with HBr at elevated temperature | up to 90% | osti.gov |

| Deuterium-labeled 2-bromoethylamine hydrobromide | Deuterated 2-aminoethanol | Bromination | Not specified | iaea.orgepa.gov |

| [¹⁵N]-Cholamine bromide hydrobromide | [¹⁵N]-Phthalimide potassium salt and 1,2-dibromoethane | Multi-step synthesis | 71% (for an intermediate) | nih.gov |

Considerations for High-Yield and Purity in Laboratory Synthesis

The successful laboratory synthesis of this compound with high yield and purity hinges on the careful control of several critical factors. The inherent reactivity of the secondary amine and the bromoethyl groups means that undesirable side reactions can readily occur. Therefore, meticulous attention to starting materials, reaction conditions, and purification methods is paramount.

Key strategies in the synthesis of bis(2-bromoethyl)amine and its salts often begin with diethanolamine as a precursor. This starting material is advantageous as it already contains the desired secondary amine and the two-carbon chains, primarily requiring the substitution of hydroxyl groups with bromine.

Minimization of Side Reactions

A significant challenge in the synthesis of bis(2-bromoethyl)amine is the prevalence of side reactions, such as polyalkylation and hydrolysis. The secondary amine can react further with the bromoethyl groups of other molecules, leading to the formation of polymeric byproducts and reducing the yield of the desired compound.

Strategies to mitigate these side reactions include:

Control of Stoichiometry: An excess of the amine starting material can favor the formation of the primary amine when that is the desired product, but careful control is needed to prevent further alkylation.

Use of Protecting Groups: A common and effective strategy involves the temporary protection of the secondary amine. For instance, diethanolamine can be reacted with p-toluenesulfonyl chloride to form an N-substituted sulfonamide. This protecting group prevents the amine from participating in side reactions during the bromination step. After bromination, the protecting group is removed to yield the final product. Another approach is the formation of carbamate (B1207046) derivatives, for example, by reacting the amine with benzyl (B1604629) chloroformate.

The following table summarizes key strategies for minimizing side reactions:

| Side Reaction | Mitigating Strategy | Rationale | Key Parameters |

| Polyalkylation | Control of Stoichiometry | Increases the probability of the alkylating agent reacting with the starting amine rather than the product. | Molar ratio of reactants |

| Polyalkylation | Use of Protecting Groups (e.g., p-toluenesulfonyl, Boc) | Temporarily blocks the reactive amine functionality, preventing further alkylation. | Choice of protecting group, conditions for protection and deprotection |

| Hydrolysis | Control of Water Content | Minimizes the conversion of the bromoethyl groups back to hydroxyl groups. | Use of dry solvents and reagents |

Purification Techniques

Effective purification is crucial for obtaining high-purity this compound. The crude product is often a solid that can be purified by recrystallization or washing.

For the related compound, 2-bromoethylamine hydrobromide, a detailed purification process involves pouring the hot reaction residue into cold acetone. orgsyn.org The mixture is stirred thoroughly and then cooled significantly, often in an icebox overnight, to induce crystallization. orgsyn.orgchemicalbook.com The resulting crystalline solid is collected by filtration and washed with acetone until it is colorless. orgsyn.orgguidechem.com This process is effective for removing colored impurities and unreacted starting materials. orgsyn.org It is sometimes beneficial to crush the crude solid in a mortar to ensure effective washing. orgsyn.org By concentrating the filtrate, subsequent crops of crystals can often be obtained. orgsyn.org The solubility of bromoethylamine hydrobromides in acetone can vary, necessitating adjustments in the volume of solvent used. orgsyn.org

The table below outlines a typical purification process based on analogous compounds:

| Step | Procedure | Purpose | Key Observations/Notes |

| 1. Precipitation | Pouring the hot, concentrated reaction mixture into cold acetone. orgsyn.orgchemicalbook.com | To rapidly crystallize the product from the reaction mixture. | The temperature of the acetone should be low (e.g., below 5°C) for efficient precipitation. chemicalbook.com |

| 2. Cooling | Allowing the mixture to stand, often overnight in an icebox. orgsyn.org | To maximize the yield of the crystalline product. | |

| 3. Filtration | Collecting the solid product on a filter. orgsyn.org | To separate the solid product from the liquid impurities. | |

| 4. Washing | Washing the collected solid with cold acetone until colorless. orgsyn.orgguidechem.com | To remove soluble impurities. | It may be necessary to crush the solid to ensure thorough washing. orgsyn.org |

| 5. Drying | Air-drying the purified solid. orgsyn.org | To remove residual solvent. |

By carefully implementing these synthetic and purification strategies, this compound can be prepared in the laboratory with high yield and purity, suitable for its use as a bifunctional reagent in further chemical synthesis.

Mechanistic Investigations of Bis 2 Bromoethyl Amine Hydrobromide Reactivity

Nucleophilic Substitution Reactions and Their Mechanistic Nuances

The core reactivity of bis(2-bromoethyl)amine (B3022162) hydrobromide lies in its susceptibility to nucleophilic attack. The electron-withdrawing bromine atoms create electrophilic carbon centers, which are targets for a variety of nucleophiles.

The alkylation of nucleophiles by bis(2-bromoethyl)amine hydrobromide generally proceeds via an SN2 mechanism. youtube.comyoutube.com The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Amines: The reaction with primary or secondary amines can lead to a mixture of products due to multiple alkylations. nih.gov The initial alkylation forms a secondary or tertiary amine, respectively. This newly formed amine can then undergo a second alkylation by the remaining bromoethyl group, either on the same molecule (intramolecular) or on a different molecule (intermolecular). The reaction with ammonia (B1221849) or primary amines often requires excess amine to act as a base to deprotonate the resulting ammonium (B1175870) salt, driving the reaction to completion. youtube.com

Thiols: Thiols are excellent nucleophiles and react readily with this compound. The resulting thioether is generally stable. In the context of protein chemistry, this reaction is utilized for the alkylation of cysteine residues. researchgate.netmsu.edu Computational studies on the reaction of bromoethylamine with a thiol model (CH₃SH) suggest that direct intermolecular attack by the sulfur nucleophile is favored over intramolecular cyclization at basic pH. researchgate.netmsu.edu

Alcohols: Alcohols are weaker nucleophiles than amines or thiols and typically require a strong base to be deprotonated to the more nucleophilic alkoxide ion for the reaction to proceed efficiently. The reaction with diethanolamine (B148213) in the presence of hydrobromic acid is a key step in the synthesis of this compound itself, where the hydroxyl groups are substituted by bromide ions. researchgate.netresearchgate.net

Table 1: Overview of Nucleophilic Substitution Reactions with this compound

| Nucleophile | General Product | Key Mechanistic Features |

| Amines (Primary/Secondary) | Secondary/Tertiary Amines, Polyamines | SN2 mechanism, potential for multiple alkylations leading to complex mixtures. nih.govyoutube.com |

| Thiols (e.g., Cysteine) | Thioethers | Efficient SN2 reaction, used in protein modification. researchgate.netmsu.edu |

| Alcohols | Ethers | Requires activation (e.g., deprotonation to alkoxide) for efficient reaction. researchgate.netresearchgate.net |

In reactions with multiple possible pathways, the distribution of products can be governed by either kinetic or thermodynamic control. wikipedia.orgyoutube.comlibretexts.orglibretexts.orgyoutube.com

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. youtube.comlibretexts.org This is the product that results from the reaction pathway with the lowest activation energy. wikipedia.org

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. wikipedia.orglibretexts.org Under these conditions, the most stable product (the thermodynamic product) will be the major product, even if its formation is slower. youtube.comlibretexts.org

In the context of this compound, the competition between intramolecular cyclization and intermolecular polymerization can be influenced by reaction conditions. Dilute solutions tend to favor intramolecular reactions, while higher concentrations favor intermolecular pathways.

A key feature of this compound's reactivity is the competition between intramolecular cyclization and intermolecular substitution.

Intramolecular Cyclization: The nitrogen atom can act as an internal nucleophile, attacking one of the bromoethyl groups to form a three-membered aziridinium (B1262131) ring. This is often a rapid and reversible process. nih.gov Subsequent reaction of this intermediate can lead to a variety of products. In some cases, unexpected cyclization products can be formed, such as the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide leading to a bicyclic product. nih.gov

Intermolecular Substitution: At higher concentrations, the amine can react with another molecule of this compound, leading to the formation of dimers, oligomers, and polymers. This is a common side reaction in syntheses utilizing this reagent.

The balance between these two pathways is influenced by factors such as concentration, temperature, and the nature of any external nucleophiles present.

The formation of a transient aziridinium ion is a well-established mechanistic feature of the reactions of nitrogen mustards, including bis(2-bromoethyl)amine. researchgate.net This highly strained, electrophilic intermediate is readily attacked by nucleophiles.

Evidence for Aziridinium Ions: The intermediacy of aziridinium ions is supported by kinetic studies and the nature of the products formed. researchgate.net For example, the reaction of substituted 3-chloropiperidines, which are structurally related to bis(2-bromoethyl)amine, proceeds through a bicyclic aziridinium intermediate. researchgate.net The rate of reaction is often dependent on the rate of formation of this intermediate. In some cases, these strained bicyclic aziridines can be isolated. researchgate.net The reactivity of aziridinium ylides, which can be generated from aziridines, has also been studied, revealing their potential to form complex N-heterocycles. nih.gov

Reduction and Condensation Reaction Pathways

Beyond nucleophilic substitution, this compound can participate in other types of transformations.

Reduction: The bromoethyl groups can be reduced to ethyl groups, although this is not a common transformation. More relevant is the reduction of amide derivatives of bis(2-bromoethyl)amine. For instance, N-bis(2-bromoethyl)amides can be reduced by reagents like lithium aluminum hydride to yield N-alkyl-N-bis(2-bromoethyl)amines. researchgate.net

Condensation Reactions: this compound can be used as a building block in condensation reactions. For example, it reacts with various nucleophiles to form heterocyclic structures. It is also used in the synthesis of more complex molecules, such as the antidepressant drug moclobemide (B1677376) and quinone phosphorodiamidate drugs. chemicalbook.comasianpubs.org The amine functionality can participate in condensation reactions with carbonyl compounds to form imines or enamines, which can then undergo further transformations. nih.gov

Strategies for Mitigating Side Reactions in Synthetic Processes

The high reactivity and bifunctionality of this compound can lead to a number of side reactions, primarily polymerization and the formation of complex product mixtures.

Control of Stoichiometry and Reaction Conditions: Careful control of the stoichiometry of reactants is crucial. Using a large excess of a nucleophile can help to ensure that both bromoethyl groups react with the external nucleophile rather than with another molecule of the starting material.

High Dilution: Performing reactions under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization. This is a common strategy in the synthesis of macrocycles and other cyclic compounds.

Protecting Group Strategies: In some cases, it may be necessary to use a protecting group for the amine to control its reactivity. The protecting group can be removed at a later stage in the synthesis.

pH Control: For reactions in aqueous solution, controlling the pH is important. At basic pH, the free amine is more nucleophilic and more likely to participate in side reactions. msu.edu Maintaining a slightly acidic pH can keep the amine protonated and less reactive, allowing for more selective reaction with an external nucleophile. nih.gov

Applications of Bis 2 Bromoethyl Amine Hydrobromide in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

The dual electrophilic nature of bis(2-bromoethyl)amine (B3022162) hydrobromide is particularly exploited in the synthesis of heterocyclic compounds, where it can be used to form five, six, and larger membered rings containing at least one nitrogen atom.

While the direct use of bis(2-bromoethyl)amine hydrobromide for the synthesis of simple thiazolines and thiazines is not extensively documented, the reaction mechanism can be inferred from analogous reagents. For instance, 2-bromoethylamine (B90993) hydrobromide is known to react with thioamides in a tandem S-alkylation-cyclodeamination process to yield thiazolines. sigmaaldrich.com In a similar vein, bis(2-bromoethyl)amine could theoretically react with two equivalents of a thioamide or a molecule containing two thioamide functionalities to generate bis-thiazoline or bis-thiazine structures linked by a central nitrogen atom.

A related synthesis involves the reaction of piperazine-based bis(thiosemicarbazones) with α-haloketones to produce bis(thiazole) derivatives. nih.gov Given that bis(2-bromoethyl)amine is a common precursor to the piperazine (B1678402) ring, this highlights its indirect role in the synthesis of such complex, multi-heterocyclic systems. mdpi.com

C2-symmetric ligands are crucial in asymmetric catalysis, and N-heterocyclic carbenes (NHCs), such as imidazolidinylidenes, are a prominent class of such ligands. The synthesis of these ligands often relies on a chiral diamine backbone. This compound can serve as a precursor to N-substituted ethylenediamine (B42938) derivatives. By reacting with a chiral primary amine, it can form a C2-symmetric N,N'-disubstituted diethylenediamine, which can then be cyclized to form the core imidazolidine (B613845) ring of the NHC ligand. While direct synthesis from this compound is not a mainstream approach, its potential as a foundational C4N building block is evident.

Bis(imidazolium) salts are important precursors to bidentate N-heterocyclic carbenes (NHC2), which are valuable ligands in organometallic chemistry. calstate.edu These salts are typically synthesized by linking two imidazole (B134444) molecules with a dihaloalkane. calstate.eduresearchgate.net this compound can function as the linking agent in this context. The reaction would involve the N-alkylation of two imidazole molecules by the two bromoethyl groups of the reagent. The resulting product would be a bis(imidazolium) salt where the two imidazolium (B1220033) rings are connected by an ethyl-amine-ethyl bridge. Deprotonation of this salt would then yield the corresponding bidentate NHC.

| Reactant 1 | Reactant 2 | Product Type | Application |

| This compound | Imidazole derivatives | Bis(imidazolium) salt | Precursor to bidentate N-heterocyclic carbene ligands |

One of the most significant applications of bis(2-bromoethyl)amine and its analogues is in the construction of the piperazine ring, a common scaffold in medicinal chemistry. mdpi.com The piperazine ring itself can be considered a simple bicyclic system when viewed from the perspective of its formation from an acyclic precursor. The reaction of bis(2-bromoethyl)amine with a primary amine or aniline (B41778) leads to the formation of an N-substituted piperazine. mdpi.com This method has been employed in the synthesis of various pharmaceutical compounds.

For example, in the initial synthesis of the drug Vilazodone, the piperazine ring was constructed by reacting bis(2-chloroethyl)amine (B1207034) with ethyl 5-aminobenzofuran-2-carboxylate. mdpi.com This demonstrates the utility of bis(haloethyl)amines in building complex, polycyclic drug molecules.

The use of this compound for the specific synthesis of aminobenzoxazoles is not well-documented in the reviewed scientific literature. Syntheses of N-substituted 2-aminobenzoxazoles have been reported using 2-bromoethylamine hydrobromide, but not the bis-bromo analogue. mdpi.comcalstate.edu

Alkylation Reactions in Complex Molecule Construction

As a bifunctional electrophile, this compound is a key reagent for introducing a di-ethylamino motif through alkylation of nucleophiles. This strategy is employed in the synthesis of complex molecules with specific biological targets.

A notable application is in the synthesis of quinone phosphorodiamidate drugs. pharmaffiliates.com These compounds are designed to target the enzyme DT-diaphorase, which is overexpressed in many solid tumors. 2,2'-Dibromodiethylamine hydrobromide is used as a key building block in the synthesis of these targeted anticancer agents. pharmaffiliates.com

Furthermore, the reaction of bis(2-haloethyl)amines with anilines to form N-arylpiperazines is a fundamental alkylation reaction in the synthesis of numerous drugs. mdpi.com This approach is a cornerstone of medicinal chemistry for accessing a wide range of biologically active compounds.

| Drug/Compound Class | Synthetic Strategy | Role of this compound |

| Quinone Phosphorodiamidate Drugs | Alkylation of a phosphorodiamidate precursor | Key building block |

| N-Arylpiperazines (e.g., in Vilazodone) | Cyclization via double alkylation of an aniline | Formation of the core piperazine ring |

Synthesis of Optically Active Tertiary Phosphines through P-Alkylation

The development of synthetic routes to optically active (chiral) phosphines is of significant interest due to their widespread application as ligands in asymmetric catalysis. One established method for creating P-chiral centers is the asymmetric alkylation of secondary phosphines. 2-Bromoethylamine hydrobromide is identified as a reactant for synthesizing optically active tertiary phosphines through a cesium hydroxide-catalyzed P-alkylation of secondary phosphines. sigmaaldrich.com This reaction involves the nucleophilic attack of a secondary phosphine (B1218219) on the electrophilic carbon of the bromoethyl group.

While direct studies detailing the use of this compound for this specific purpose are not prevalent, the principle of P-alkylation can be extended to this bifunctional reagent. The dual bromoethyl groups on bis(2-bromoethyl)amine offer the potential to synthesize P-chiral bis(phosphines). In such a reaction, a chiral secondary phosphine could be alkylated at both bromoethyl positions, leading to a C2-symmetric or unsymmetrical bis(phosphine) ligand with a central nitrogen atom. The reaction would likely proceed under basic conditions to deprotonate the secondary phosphine, creating a phosphide (B1233454) nucleophile that subsequently displaces the bromide ions. The synthesis of P-stereogenic phosphine oxides has been achieved with high yields and enantioselectivity through methods like asymmetric allylic alkylation, demonstrating the feasibility of creating chiral phosphorus centers under mild organocatalytic conditions. nih.govrsc.org

Preparation of Functionalized Diamine Linkers in Advanced Chemical Systems

Functionalized diamine linkers are crucial components in modern chemical systems, including dendrimers and targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras). nih.govenamine.net The properties of the linker, such as its length, rigidity, and polarity, are critical for the efficacy of the final molecule. enamine.net

Bis(2-bromoethyl)amine serves as a precursor for creating such specialized linkers. The two bromoethyl groups act as reactive handles for introducing various functionalities through nucleophilic substitution. By reacting bis(2-bromoethyl)amine with two equivalents of a nucleophile, a symmetrical diamine linker with a central tertiary amine can be formed. Alternatively, the central secondary amine can first be protected or functionalized, followed by differential reactions at the two bromoethyl ends to create unsymmetrical linkers. The reactivity of amines in these substitution reactions can be influenced by factors like pKa values and steric hindrance, allowing for controlled synthesis. nih.govresearchgate.net This approach enables the construction of a diverse library of linkers with tailored properties for applications in drug discovery and materials science. enamine.net

Development of Amino-functionalized Ionic Liquids and their Catalytic Utility

Amino-functionalized ionic liquids (AFILs) are a class of task-specific ionic liquids (TSILs) that have garnered significant attention for their applications in catalysis and CO2 capture. nih.govrsc.org These materials combine the unique properties of ionic liquids, such as low vapor pressure and high thermal stability, with the reactive or catalytic capabilities of amino groups. nih.gov AFILs have been shown to be effective catalysts and to possess high absorption capacity for CO2, often through the formation of carbamic acid. nih.govresearchgate.net

This compound can be employed as a key building block in the synthesis of AFILs. The secondary amine and the bromoethyl groups provide multiple points for chemical modification to construct the ionic liquid's cation or anion. For instance, the secondary amine can be quaternized with alkyl halides to form an ammonium (B1175870) cation, while the bromoethyl groups remain available for further functionalization or to impart specific properties to the resulting ionic liquid. The incorporation of amino groups into the ionic liquid structure can create active sites for catalysis or enhance interactions with other molecules, such as CO2. nih.govacs.orgmdpi.com

Chemical Modification of Polymeric Materials for Specific Functionalities

The introduction of specific functional groups onto polymer backbones is a powerful strategy for creating new materials with tailored properties. The reactive nature of the bromoethyl groups makes this compound a suitable agent for such modifications.

A notable example is the post-synthetic modification (PSM) of metal-organic frameworks (MOFs). Researchers have successfully functionalized the amino groups on the organic linkers of Al-MIL-101-NH2 and Cr-MIL-101-NH2 using the related compound, 2-bromoethylamine hydrobromide. mdpi.com The reaction involves the N-alkylation of the amino group on the MOF's terephthalate (B1205515) linker. mdpi.compreprints.org This process was found to be clean, with the hydrobromic acid generated in situ protonating other amino groups, thereby preventing undesirable side reactions like polyalkylation. mdpi.com Using bis(2-bromoethyl)amine in a similar fashion could introduce cross-linking between the polymer chains or MOF layers, enhancing the material's mechanical stability. The degree of functionalization can be controlled by adjusting reaction parameters, as demonstrated in the table below for the modification of Al-MIL-101-NH2.

| Reaction Temperature (°C) | PSM Yield (%) |

|---|---|

| 110 | 57 |

| 120 | 72 |

| 130 | 80 |

| 140 | 88 |

Utilization as a Precursor for Specialized Chemical Transformations

Beyond its direct applications, this compound is a valuable starting material for synthesizing other important chemical intermediates.

Synthesis of Derivatives in Carbamic Acid Chemistry, e.g., Bis(2-bromoethyl)carbamyl Chloride

Carbamic acids and their derivatives, such as carbamates and carbamoyl (B1232498) chlorides, are important functional groups in organic chemistry. wikipedia.org The secondary amine of bis(2-bromoethyl)amine can be readily converted into these derivatives. For instance, the synthesis of benzyl (B1604629) bis(2-bromoethyl)carbamate is achieved by reacting bis(2-bromoethyl)amine with benzyl chloroformate. This reaction protects the nitrogen atom and introduces a new functional handle.

The corresponding bis(2-bromoethyl)carbamyl chloride, a highly reactive intermediate, would be synthesized by reacting bis(2-bromoethyl)amine with phosgene (B1210022) (COCl2) or a phosgene equivalent. These carbamate (B1207046) and carbamoyl chloride derivatives, which still possess the two reactive bromoethyl groups, are versatile intermediates for the synthesis of more complex molecules, including heterocycles and peptidomimetics.

| Parameter | Condition |

|---|---|

| Reagents | Bis(2-bromoethyl)amine, Benzyl chloroformate, aq. NaOH |

| Solvent | 1,4-Dioxane |

| Temperature | 0°C, then room temperature |

| Reaction Time | 13 hours |

Preparation of Complex Amine Structures like N-(2-aminoethyl)morpholine

N-(2-aminoethyl)morpholine is a key intermediate in the synthesis of pharmaceuticals, such as the antidepressant drug moclobemide (B1677376). asianpubs.org Its synthesis is efficiently achieved through the reaction of morpholine (B109124) with 2-bromoethylamine hydrobromide. asianpubs.org In this process, morpholine acts as both a reactant and a solvent, and the reaction proceeds without the need for an additional base or catalyst. asianpubs.org Research has shown that using an excess of morpholine significantly improves the yield of the desired product. asianpubs.org

| Molar Ratio (Morpholine : Bromo-reagent) | Yield (%) |

|---|---|

| 1:1 | 40 |

| 2:1 | 70 |

| 3:1 | 90 |

| 4:1 | 90 |

While the synthesis of N-(2-aminoethyl)morpholine specifically uses the mono-bromo analogue, the reaction highlights the utility of bromoethylamine reagents in constructing complex amine structures. If this compound were used as the substrate under similar conditions, the expected product would be a more complex tertiary amine, N,N-bis(2-morpholinoethyl)amine, where both bromoethyl groups have reacted with a morpholine molecule. This demonstrates the role of such precursors in building up intricate amine-based molecular frameworks.

Formation of β-Dialkylaminoethyl Bromide Hydrobromides

The reaction of this compound with secondary amines to yield β-dialkylaminoethyl bromide hydrobromides is a specialized alkylation process. In this proposed transformation, one of the bromoethyl groups of the starting material would react with a secondary amine (R₂NH), leading to the formation of a tertiary amine. The resulting product would be a β-dialkylaminoethyl bromide hydrobromide, where the dialkylamino moiety is introduced by the secondary amine.

The reaction is theoretically plausible, as the bromine atoms in this compound are susceptible to nucleophilic substitution by an amine. However, the reactivity of the starting material, which contains a secondary amine that is protonated as a hydrobromide salt, presents challenges. The presence of the acidic proton and the potential for multiple alkylations could lead to a complex mixture of products.

In contrast, the synthesis of similar compounds, specifically β-dialkylaminoethyl bromide hydrobromides, has been well-documented using β-bromoethylamine hydrobromide as the starting material. A notable study in Organic Syntheses details the preparation of a series of these compounds by reacting β-bromoethylamine hydrobromide with various secondary amines. orgsyn.org This established procedure highlights the utility of a related, yet structurally different, starting material for achieving this class of compounds.

The table below, adapted from the aforementioned study on β-bromoethylamine hydrobromide, illustrates the types of secondary amines that have been successfully used in such syntheses and the corresponding yields achieved. It is important to reiterate that this data pertains to the reaction with β-bromoethylamine hydrobromide, not this compound.

Table 1: Synthesis of β-Dialkylaminoethyl Bromide Hydrobromides from β-Bromoethylamine Hydrobromide

| Secondary Amine (R in BrCH₂CH₂NHR₂Br) | Yield (%) |

| Methyl | 83 |

| Ethyl | 80 |

| n-Propyl | 55 |

| n-Butyl | 59 |

| n-Butyl | 20 |

| Data sourced from an Organic Syntheses procedure detailing the reaction with β-bromoethylamine hydrobromide. orgsyn.org |

The lack of specific data for the reaction involving this compound suggests that this may not be a preferred or efficient method for the synthesis of β-dialkylaminoethyl bromide hydrobromides. The potential for competing reactions, such as intramolecular cyclization or double alkylation leading to piperazine derivatives, may render this pathway less synthetically useful compared to alternatives. Further research would be necessary to explore the feasibility and optimize the conditions for this specific transformation.

Computational Chemistry and Theoretical Studies of Bis 2 Bromoethyl Amine Hydrobromide

Quantum Mechanical Investigations of Reaction Mechanisms

Detailed quantum mechanical investigations into the specific reaction mechanisms of Bis(2-bromoethyl)amine (B3022162) hydrobromide, such as the energetics of bromination or the selectivity of nucleophilic attack, are not extensively documented in publicly available research. While general principles of haloalkane reactivity are well-understood, specific computational studies elucidating the transition states and reaction pathways for this particular compound are sparse. Such studies would be invaluable for predicting its behavior in various chemical environments and for designing new synthetic routes.

There is a notable lack of published research focusing on the quantum mechanical elucidation of the energetics and transition states specifically for bromination reactions involving Bis(2-bromoethyl)amine hydrobromide. Theoretical studies in this area would be crucial for understanding the reaction kinetics and thermodynamics, providing data on activation energies and the stability of intermediates.

Similarly, specific computational models detailing the selectivity and regiochemistry of nucleophilic attack on this compound are not readily found in the scientific literature. Such modeling would help in predicting how different nucleophiles would interact with the molecule, for instance, whether substitution occurs preferentially at one of the bromoethyl arms and the stereochemical outcome of such reactions.

Theoretical Conformational Analysis and Molecular Dynamics Simulations

Theoretical conformational analysis, supported by experimental data from X-ray crystallography, reveals important aspects of the three-dimensional structure of the Bis(2-bromoethyl)ammonium cation. researchgate.netnih.gov In the solid state, the cation predominantly adopts an anti conformation. researchgate.netnih.govmdpi.com This is in contrast to some other 2-haloethylammonium compounds where gauche conformations are preferred due to stereoelectronic effects or intramolecular hydrogen bonding. researchgate.netmdpi.com

The crystal structure of Bis(2-bromoethyl)ammonium bromide shows that the cations and bromide anions are linked in chains by N-H···Br hydrogen bonds. researchgate.netnih.govmdpi.com These chains are further organized into a three-dimensional network by weak C-H···Br interactions. researchgate.netmdpi.com The ammonium (B1175870) cations in this structure are observed in the less common anti conformation, which is characterized by specific N-C-C-Br torsion angles. researchgate.netnih.govmdpi.com

| Angle | Value (°) |

|---|---|

| N1-C1-C2-Br1 | -177.3(3) |

| N1-C3-C4-Br2 | -178.5(3) |

This table presents representative torsion angles for one of the crystallographically independent cations, illustrating the anti conformation. The actual crystal structure contains multiple unique cations and anions in the asymmetric unit. researchgate.netnih.govmdpi.com

While detailed molecular dynamics simulations for this compound in solution are not widely published, such studies would be instrumental in understanding its dynamic behavior, conformational flexibility, and interactions with solvent molecules. These simulations could reveal the energetic landscape connecting different conformers and the potential for intramolecular reactions, such as the formation of an aziridinium (B1262131) ion, which is a common reactive intermediate for nitrogen mustards.

Prediction of Reactivity, Selectivity, and Electronic Properties for Novel Transformations

Computational methods are powerful tools for predicting the reactivity, selectivity, and electronic properties of molecules for novel transformations. However, specific predictive studies for this compound are not prominent in the existing literature. The application of methods like Density Functional Theory (DFT) could, for example, map the electron density distribution to identify electrophilic and nucleophilic sites, thereby predicting how the molecule would react with different reagents. Such studies could guide the development of new synthetic applications for this compound.

Future Directions and Emerging Research Areas

Development of Innovative Synthetic Applications and Methodologies

The future of synthetic chemistry lies in the development of highly selective, efficient, and sustainable methods. nih.govneuroquantology.com For bifunctional reagents like bis(2-bromoethyl)amine (B3022162), this translates to their incorporation into novel reaction pathways that offer greater control and complexity in a single step. nih.gov Emerging research directions are likely to focus on harnessing its dual electrophilic nature in advanced catalytic systems.

One promising area is the integration of bis(2-bromoethyl)amine into transition metal-catalyzed C–H activation and annulation reactions. rsc.org These methods allow for the direct formation of complex heterocyclic structures from simple precursors, representing a significant improvement in atom and step economy. rsc.org Future methodologies could employ this compound to react with substrates containing multiple nucleophilic sites, leading to the one-pot synthesis of novel polycyclic systems that are otherwise difficult to access.

Furthermore, the principles of organocatalysis, which utilize small organic molecules to catalyze reactions, present another avenue for innovation. nih.gov Designing organocatalytic systems that can control the sequential or simultaneous reactions of the two bromoethyl arms would enable the asymmetric synthesis of chiral heterocycles, a significant goal in medicinal chemistry. The development of greener synthetic protocols, potentially utilizing solvent-free conditions or more environmentally benign catalysts, is also a key future direction for the application of this compound. asianpubs.orgnih.gov

A summary of potential innovative applications is presented below:

Table 1: Potential Innovative Synthetic Applications| Research Area | Synthetic Methodology | Potential Product Class | Significance |

|---|---|---|---|

| Heterocycle Synthesis | Transition Metal-Catalyzed C-H Annulation | Novel Polycyclic Systems | High atom- and step-economy in constructing complex scaffolds. rsc.org |

| Asymmetric Synthesis | Organocatalysis | Chiral Saturated Heterocycles | Access to enantiomerically pure compounds for pharmaceutical applications. nih.gov |

| Green Chemistry | Flow Chemistry / Solvent-Free Reactions | Functionalized Heterocycles | Development of sustainable and efficient manufacturing processes. neuroquantology.comresearchgate.net |

| Medicinal Chemistry | Bioorthogonal Chemistry | Bioconjugates | Use in chemical biology for labeling and tracking biomolecules. nih.gov |

Advanced Mechanistic Insights and Precise Control over Reaction Pathways

The reactivity of bis(2-bromoethyl)amine is dominated by the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate. wikipedia.org While this mechanism is fundamental to its use, future research will focus on achieving a deeper, quantitative understanding and exerting precise control over these reaction pathways. Advanced spectroscopic and computational techniques are crucial for this endeavor.

Emerging studies are likely to investigate the kinetics and thermodynamics of the aziridinium ion formation and its subsequent reactions with various nucleophiles in unprecedented detail. nih.govnih.gov This could involve in situ reaction monitoring using advanced NMR and mass spectrometry techniques to identify and characterize transient intermediates and competing reaction pathways. Such studies will provide the data needed to finely tune reaction conditions (e.g., temperature, solvent, pH, catalyst) to favor specific outcomes, thereby minimizing the formation of oligomeric byproducts that can plague these reactions.

A key future goal is the development of catalytic systems that can modulate the reactivity of the aziridinium intermediate. For instance, Lewis acids or hydrogen-bond donors could be explored for their ability to stabilize or activate the intermediate, guiding its reaction with specific nucleophiles. researchgate.net This level of control would transform the synthesis of substituted heterocycles like morpholines, piperazines, and thiomorpholines, allowing for the selective synthesis of previously inaccessible derivatives. Furthermore, understanding the factors that govern the conformation of the resulting heterocycles will be critical for designing molecules with specific biological or material properties. nih.gov

Exploration of Bis(2-bromoethyl)amine Hydrobromide in Materials Science and Polymer Chemistry

The bifunctional nature of bis(2-bromoethyl)amine makes it a compelling candidate for the synthesis of advanced functional polymers and materials. mdpi.com Its two reactive sites allow it to act as a cross-linker, a chain extender, or a bifunctional initiator in various polymerization schemes.

A significant area of future research is its use as a bifunctional initiator for controlled/living radical polymerization (CLRP) techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgmdpi.comsigmaaldrich.com By initiating polymer growth from both ends of the molecule, ABA triblock copolymers or other complex architectures can be synthesized. sigmaaldrich.com This opens the door to creating novel materials with tailored properties, such as stimuli-responsive hydrogels or specialized coatings. For example, polymers with a central, cleavable linkage derived from the amine could be designed to degrade under specific biological conditions. mdpi.com

Another emerging application is in the surface modification of materials. Bis(2-bromoethyl)amine can be used to graft polymer brushes onto surfaces like silica, gold, or carbon nanotubes, thereby altering their surface properties. acs.org This is critical for developing new biosensors, drug delivery vehicles, and biocompatible coatings. mdpi.com The amine core can also be functionalized post-polymerization, providing a versatile handle for attaching biomolecules or other functional units. The exploration of this compound in the synthesis of degradable polymers, conductive polymers, and polymer-based nanocomposites represents a vibrant field for future investigation. mdpi.commdpi.com

Table 2: Emerging Applications in Polymer and Materials Science

| Application Area | Role of Bis(2-bromoethyl)amine | Resulting Material/System | Potential Future Use |

|---|---|---|---|

| Controlled Polymerization | Bifunctional ATRP Initiator | ABA Triblock Copolymers | Injectable hydrogels, drug delivery systems. sigmaaldrich.com |

| Surface Engineering | Anchoring Agent for SI-CRP | Polymer Brush-Modified Surfaces | Advanced biosensors, non-fouling coatings. acs.org |

| Degradable Materials | Difunctional Monomer/Initiator | Polymers with Cleavable Core | Stimuli-responsive materials for biomedical applications. mdpi.com |

| Functional Gels | Cross-linking Agent | Responsive Polymer Gels | Tissue engineering scaffolds, smart actuators. mdpi.com |

Computational Design and Predictive Modeling for Next-Generation Chemical Agents

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, offering the potential to accelerate discovery and minimize experimental costs. neuroquantology.com For bis(2-bromoethyl)amine and its derivatives, these in silico approaches are set to play a pivotal role in designing next-generation agents with precisely tailored properties.

Future research will likely employ quantum mechanics (QM) and molecular dynamics (MD) simulations to build highly accurate models of reactivity. researchgate.net These models can predict the sites and likelihood of reactions with various biological nucleophiles, such as DNA or protein residues, which is crucial for designing targeted therapeutic agents or probes. nih.govnih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of derivatives with their biological activity or toxicity, guiding the synthesis of more effective and safer compounds. nih.gov

Moreover, computational tools will be essential for designing novel heterocyclic scaffolds derived from bis(2-bromoethyl)amine. nih.govpsychologyandeducation.net By simulating the docking of virtual libraries of these compounds with protein targets, researchers can identify promising candidates for drug discovery before committing to their synthesis. nih.gov This in silico screening approach can dramatically streamline the development process for new inhibitors, modulators, or other bioactive molecules. The integration of machine learning and artificial intelligence with these computational models promises to further enhance our ability to predict reaction outcomes and design molecules with desired functionalities from the ground up. neuroquantology.com

Table 3: Computational Approaches for Future Research

| Computational Method | Research Objective | Predicted Outcome/Parameter | Significance |

|---|---|---|---|

| Quantum Mechanics (QM) | Elucidate Reaction Mechanisms | Transition state energies, reaction barriers | Precise control over synthetic pathways. researchgate.net |

| Molecular Dynamics (MD) | Simulate interactions with biomolecules | Binding affinities, conformational changes | Design of targeted therapeutic agents. nih.gov |

| QSAR Modeling | Predict biological activity/toxicity | IC₅₀ values, ADME properties | Rational design of safer, more potent compounds. nih.govresearchgate.net |

| Virtual Screening/Docking | Identify novel bioactive compounds | Binding modes and energies with protein targets | Acceleration of drug discovery pipelines. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bis(2-bromoethyl)amine hydrobromide, and how can purity (>98%) be achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, this compound can be prepared by reacting ethanolamine derivatives with hydrobromic acid (HBr) under controlled acidic conditions. A common approach involves refluxing 2-bromoethylamine with HBr in anhydrous ethanol at 80–100°C for 4–6 hours. Post-synthesis, purification via recrystallization from ethanol or acetonitrile is recommended. Purity validation should include melting point analysis (203–205°C) , elemental analysis (C: 15.4%, H: 3.2%, Br: 76.8%, N: 4.5%), and HPLC to confirm >98% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its alkylating properties and hygroscopic nature, the compound requires handling in a fume hood with nitrile gloves and lab coats. Storage should be in airtight, light-resistant containers at 2–8°C to prevent decomposition. Solubility in polar solvents (e.g., water, ethanol) necessitates careful solvent selection to avoid exothermic reactions. Always verify material safety data sheets (MSDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- <sup>1</sup>H NMR : Peaks at δ 3.6–3.8 ppm (m, 4H, –CH2Br) and δ 2.9–3.1 ppm (m, 2H, –NH2<sup>+</sup>–) confirm the bromoethyl and ammonium moieties.

- <sup>13</sup>C NMR : Signals at δ 35–38 ppm (–CH2Br) and δ 45–48 ppm (–NH2<sup>+</sup>–) further validate the structure.

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 311.8409 (C4H10Br3N) confirms the molecular formula .

- Contradiction Analysis : Discrepancies in melting points (e.g., 174–180°C vs. 203–205°C) may arise from impurities; cross-validate with elemental analysis and HPLC .

Q. What mechanistic insights explain the alkylating activity of this compound in biological systems?

- Methodological Answer : The compound acts as a bifunctional alkylating agent, where the bromoethyl groups undergo SN2 reactions with nucleophilic sites (e.g., DNA guanine N7). This cross-linking disrupts DNA replication, analogous to nitrogen mustards. In vitro studies of structurally similar agents (e.g., evofosfamide) show hypoxia-selective cytotoxicity via release of bromoethyl radicals . To validate, use comet assays or γ-H2AX staining to quantify DNA damage in cancer cell lines (e.g., leukemia HL-60) .

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic substitutions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. In DMF at 80°C, reaction with piperazine yields bis-quaternary ammonium salts with >90% efficiency.

- Temperature : Elevated temperatures (100–120°C) accelerate hydrolysis side reactions; monitor via TLC (silica gel, ethyl acetate:hexane 1:3). Kinetic studies using UV-Vis spectroscopy (λmax 260 nm) can track bromide release .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Control : Standardize reaction stoichiometry (1:3 molar ratio of ethanolamine derivative to HBr) and reflux duration (4–6 hours).

- Quality Control : Implement in-process checks (e.g., pH monitoring during HBr addition). Post-synthesis, use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for moisture content .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (174–180°C vs. 203–205°C) for this compound?

- Methodological Answer : Variability may stem from polymorphic forms or residual solvents. To resolve:

Perform DSC to identify polymorph transitions.

Use Karl Fischer titration to quantify moisture (target <0.5% w/w).

Compare XRD patterns with reference standards. If inconsistencies persist, repurify via recrystallization from ethanol/water (1:2 v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.